molecular formula C8H12ClN3 B1621753 N-p-Tolyl-guanidine hydrochloride CAS No. 6976-07-4

N-p-Tolyl-guanidine hydrochloride

Cat. No.: B1621753
CAS No.: 6976-07-4
M. Wt: 185.65 g/mol
InChI Key: LLODBAHZYHQLNN-UHFFFAOYSA-N
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Description

N-p-Tolyl-guanidine hydrochloride is a chemical compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are widely used in various chemical and biological applications. This compound is characterized by the presence of a p-tolyl group attached to the guanidine moiety, which imparts unique properties to the molecule.

Preparation Methods

The synthesis of N-p-Tolyl-guanidine hydrochloride can be achieved through several methods. One common approach involves the reaction of p-toluidine with cyanamide in the presence of hydrochloric acid. This reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods often involve the use of advanced catalytic processes to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

N-p-Tolyl-guanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine moiety acts as a nucleophile. .

Scientific Research Applications

N-p-Tolyl-guanidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-p-Tolyl-guanidine hydrochloride involves its strong basicity and ability to form stable complexes with various substrates. The compound enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes. This makes it useful in studies related to neurotransmission and muscle function .

Comparison with Similar Compounds

N-p-Tolyl-guanidine hydrochloride can be compared with other guanidine derivatives such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the guanidine family due to its specific chemical structure and reactivity.

Properties

IUPAC Name

2-(4-methylphenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c1-6-2-4-7(5-3-6)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLODBAHZYHQLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388657
Record name N''-(4-Methylphenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6976-07-4
Record name 6976-07-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N''-(4-Methylphenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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